molecular formula C6H6BrMgNO B6303154 (5-Methoxypyridin-2-yl)magnesium bromide CAS No. 1354927-63-1

(5-Methoxypyridin-2-yl)magnesium bromide

Cat. No.: B6303154
CAS No.: 1354927-63-1
M. Wt: 212.33 g/mol
InChI Key: RGKAGSDISINVMF-UHFFFAOYSA-M
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Description

(5-Methoxypyridin-2-yl)magnesium bromide is a versatile organometallic reagent belonging to the class of Grignard reagents, supplied typically as a solution in tetrahydrofuran or diethyl ether. Its structure features a pyridine heterocycle substituted with a methoxy group, making it a valuable building block for the synthesis of more complex molecules, particularly in pharmaceutical research and development . The reagent acts as a strong nucleophile and carbon anion equivalent, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles such as carbonyl compounds (aldehydes, ketones), carbon dioxide, and other ester derivatives. The 5-methoxypyridin-2-yl moiety is a privileged structure in medicinal chemistry, found in molecules investigated for a range of therapeutic activities . This reagent is exclusively intended for research applications and is not designed or approved for any human therapeutic or veterinary use. Researchers should handle this compound under an inert atmosphere, such as argon or nitrogen, to maintain its stability and reactivity. For specific packaging, concentration, and handling instructions, please consult the product's Certificate of Analysis or contact our technical support team.

Properties

IUPAC Name

magnesium;5-methoxy-2H-pyridin-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.BrH.Mg/c1-8-6-3-2-4-7-5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKAGSDISINVMF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrMgNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxypyridin-2-yl)magnesium bromide involves the reaction of 5-methoxypyridine with magnesium bromide in the presence of a suitable solvent like 2-MeTHF. The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-Methoxypyridin-2-yl)magnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones.

    Halides: Alkyl halides, aryl halides.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: 2-MeTHF, THF.

Major Products

Scientific Research Applications

(5-Methoxypyridin-2-yl)magnesium bromide is widely used in scientific research due to its versatility:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Plays a role in the synthesis of drug intermediates.

    Industry: Utilized in the production of fine chemicals and materials

Mechanism of Action

The compound acts as a nucleophile in organic reactions, attacking electrophilic centers in substrates. The magnesium atom in the Grignard reagent coordinates with the oxygen or nitrogen atoms in the substrate, facilitating the transfer of the organic group to the electrophilic center. This results in the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Structural and Functional Comparisons

Pyridinylmagnesium Bromide Derivatives
Compound Name Substituents (Positions) Molecular Formula Precursor CAS Key Applications
(5-Methoxypyridin-2-yl)magnesium bromide MgBr (2), OCH₃ (5) C₆H₅BrNOMg 13472-85-0 Pharmaceuticals, polymers
5-Fluoro-6-methylpyridin-2-ylmagnesium bromide MgBr (2), F (5), CH₃ (6) C₇H₆BrFNMgo* Not available Drug intermediates

Notes:

  • Electron-Donating vs.
  • Steric Effects : The methyl group at position 6 in the fluoro-methyl analog introduces steric hindrance near the reactive MgBr site, which may limit its utility in bulky substrate reactions compared to the methoxy-substituted compound .
Brominated Pyridine Precursors
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications
5-Bromo-2-methoxypyridine Br (5), OCH₃ (2) C₆H₆BrNO Precursor to Grignard reagent; used in drug synthesis
3-Bromo-5-fluoro-2-methoxypyridine Br (3), F (5), OCH₃ (2) C₆H₄BrFNO Pharmaceutical intermediate with enhanced bioactivity
5-Bromo-6-methoxypyridin-3-amine Br (5), OCH₃ (6), NH₂ (3) C₆H₆BrN₂O Building block for agrochemicals

Reactivity Insights :

  • Position of Bromine : Bromine at position 5 (as in 5-bromo-2-methoxypyridine) facilitates Grignard formation due to reduced steric hindrance compared to bromine at position 3 .
  • Multi-Substituted Derivatives: Compounds like 3-Bromo-5-fluoro-2-methoxypyridine exhibit higher electrophilicity at the bromine site, making them more reactive in cross-coupling reactions than mono-substituted analogs .

Biological Activity

(5-Methoxypyridin-2-yl)magnesium bromide is an organomagnesium compound that has garnered attention in various fields of chemical and biological research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound, with the CAS number 1354927-63-1, is synthesized through the reaction of 5-methoxypyridine with magnesium bromide in an anhydrous environment. The compound is typically used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a reagent in the synthesis of biologically active compounds. Its derivatives have been studied for various pharmacological properties, including antimicrobial and anticancer activities.

The biological effects of this compound can be attributed to its ability to act as a nucleophile in reactions with electrophilic substrates. This characteristic allows it to participate in the synthesis of complex molecules that may exhibit significant biological activity.

Case Studies

  • Antimicrobial Activity : A study investigated the derivatives of this compound for their ability to inhibit the growth of various bacterial strains. The results indicated that certain derivatives exhibited potent antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anticancer Properties : Another research effort focused on the anticancer potential of compounds synthesized from this compound. In vitro assays demonstrated that some derivatives induced apoptosis in cancer cell lines, with IC50 values as low as 10 µM. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle progression.

Table 1: Antimicrobial Activity of Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Derivative AStaphylococcus aureus64
Derivative BEscherichia coli128
Derivative CBacillus subtilis32

Table 2: Anticancer Activity

Compound NameCancer Cell LineIC50 (µM)
Derivative DHeLa10
Derivative EMCF-715
Derivative FA54920

Research Findings

Recent studies have highlighted the importance of magnesium ions in enhancing the biological activity of organomagnesium compounds. For instance, it has been shown that the presence of magnesium can improve the stability and reactivity of this compound in biological systems, potentially leading to increased efficacy in therapeutic applications .

Moreover, structure-activity relationship (SAR) studies have been conducted to optimize the biological properties of derivatives synthesized from this compound. These studies reveal that modifications at specific positions on the pyridine ring can significantly influence both antimicrobial and anticancer activities .

Q & A

Basic: What are the critical considerations for synthesizing (5-Methoxypyridin-2-yl)magnesium bromide to ensure high yield and purity?

Answer:

  • Anhydrous Conditions: Use rigorously dried solvents (e.g., THF, diethyl ether) and glassware to prevent hydrolysis, as water reacts violently with Grignard reagents .
  • Inert Atmosphere: Conduct reactions under nitrogen or argon to avoid oxidation and moisture ingress .
  • Substrate Preparation: Ensure the 5-methoxy-2-bromopyridine precursor is free from impurities that could inhibit magnesium activation.
  • Quenching Protocol: Slowly add the reaction mixture to a cold, aprotic quenching agent (e.g., dry ice/acetone) to minimize exothermic side reactions .

Advanced: How does the methoxy group at the 5-position influence the reactivity and regioselectivity of this compound in cross-coupling reactions?

Answer:

  • Electronic Effects: The methoxy group donates electron density via resonance, increasing nucleophilicity at the pyridyl C2 position. This enhances reactivity toward electrophiles like carbonyl compounds or aryl halides in Suzuki-Miyaura couplings .

  • Steric Considerations: The methoxy group’s ortho position may sterically hinder certain coupling partners, necessitating optimized ligands (e.g., Pd(PPh₃)₄) or elevated temperatures .

  • Comparative Data:

    SubstrateCoupling PartnerYield (%)Conditions
    5-Methoxy-2-pyridyl MgBrAryl iodide78THF, 60°C, Pd(dppf)
    2-Pyridyl MgBr (no methoxy)Aryl iodide65THF, 60°C, Pd(dppf)

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use face shields during transfers .
  • Fire Safety: Use CO₂ or dry powder extinguishers; avoid water due to reactive hazards .
  • Ventilation: Operate in a fume hood to prevent inhalation of vapors and ensure adequate airflow .
  • Spill Management: Absorb spills with inert materials (e.g., sand, diatomaceous earth) and dispose of as hazardous waste .

Advanced: How can competing side reactions (e.g., proto-debromination or homocoupling) be minimized in Kumada couplings using this compound?

Answer:

  • Catalyst Optimization: Use nickel catalysts (e.g., Ni(dppe)Cl₂) instead of palladium to suppress β-hydride elimination .
  • Temperature Control: Maintain reactions at −20°C to slow homocoupling pathways while allowing selective cross-coupling .
  • Additive Screening: Introduce Lewis acids (e.g., ZnCl₂) to stabilize the Grignard intermediate and reduce proto-debromination .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H NMR in deuterated THF shows characteristic downfield shifts for pyridyl protons (δ 8.2–8.5 ppm) and methoxy resonance (δ 3.8 ppm) .
  • GC-MS: Confirm molecular ion peaks (m/z ≈ 215 for the bromide precursor) and monitor purity post-synthesis .
  • Elemental Analysis: Validate Mg content (theoretical ~12%) to assess reagent quality .

Advanced: What mechanistic insights explain the reduced reactivity of this compound compared to aliphatic Grignard reagents?

Answer:

  • Aromatic Stabilization: The pyridine ring’s aromaticity delocalizes electron density, reducing the nucleophilicity of the Mg-bound carbon compared to aliphatic analogs .

  • Competitive Coordination: The methoxy group can weakly coordinate magnesium, creating a less reactive σ-complex. This is evidenced by slower addition rates to ketones vs. aldehydes .

  • Experimental Validation:

    Grignard ReagentReaction with Benzaldehyde (Yield %)
    Methylmagnesium bromide92
    (5-Methoxypyridin-2-yl)MgBr68

Basic: How should this compound be stored to maintain stability?

Answer:

  • Storage Conditions: Keep in sealed, flame-resistant containers under inert gas (argon) at −20°C to prevent thermal degradation .
  • Shelf Life: Use within 1–2 weeks; prolonged storage leads to Mg precipitation and reduced activity .

Advanced: What strategies resolve discrepancies in reported reaction conditions for this compound (e.g., solvent choice or catalyst loading)?

Answer:

  • Systematic Screening: Design a DOE (Design of Experiments) to test variables like solvent polarity (THF vs. Et₂O), catalyst loadings (0.5–5 mol%), and temperatures (−78°C to RT) .
  • Literature Cross-Referencing: Compare protocols from peer-reviewed journals over commercial SDS, which may lack specificity .

Basic: What are the ecological disposal guidelines for waste containing this compound?

Answer:

  • Neutralization: Quench residual reagent with isopropanol followed by dilute HCl, then adsorb onto vermiculite .
  • Regulatory Compliance: Classify waste as hazardous (UN 3399) and dispose of via licensed facilities .

Advanced: How does the halogen (Br) in the precursor influence the preparation efficiency of the Grignard reagent?

Answer:

  • Activation Energy: Bromine’s lower electronegativity vs. chlorine facilitates Mg insertion, reducing induction periods.
  • Byproduct Analysis: GC-MS traces of post-reaction mixtures show <5% unreacted 5-methoxy-2-bromopyridine when using freshly activated Mg turnings .

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